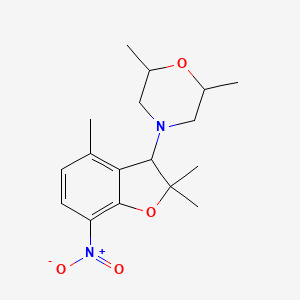
2,6-二甲基-4-(2,2,4-三甲基-7-硝基-2,3-二氢-1-苯并呋喃-3-基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by the presence of a morpholine ring substituted with a benzofuran moiety, which is further modified with nitro and methyl groups
科学研究应用
2,6-Dimethyl-4-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethylmorpholine with a benzofuran derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and high yield. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
2,6-Dimethyl-4-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
作用机制
The mechanism of action of 2,6-Dimethyl-4-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The morpholine ring may interact with biological receptors, affecting signal transduction pathways. The overall effect of the compound is determined by the combined influence of these interactions on cellular processes.
相似化合物的比较
Similar Compounds
2,6-Dimethylmorpholine: Lacks the benzofuran moiety and nitro group, resulting in different chemical and biological properties.
4-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine: Similar structure but without the 2,6-dimethyl substitution on the morpholine ring.
Uniqueness
The uniqueness of 2,6-Dimethyl-4-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzofuran and morpholine moieties, along with the nitro and methyl groups, makes it a versatile compound for various applications.
属性
IUPAC Name |
2,6-dimethyl-4-(2,2,4-trimethyl-7-nitro-3H-1-benzofuran-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-10-6-7-13(19(20)21)15-14(10)16(17(4,5)23-15)18-8-11(2)22-12(3)9-18/h6-7,11-12,16H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNOTNFTDYFDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2C3=C(C=CC(=C3OC2(C)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
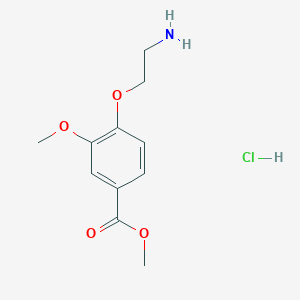
![3-(2-methoxyphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2582317.png)
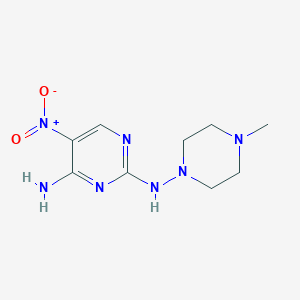
![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2582319.png)
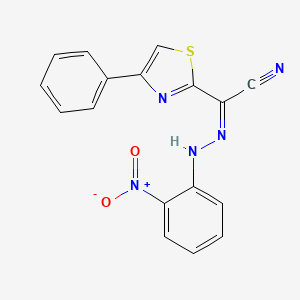
![N'-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2582321.png)
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2582322.png)
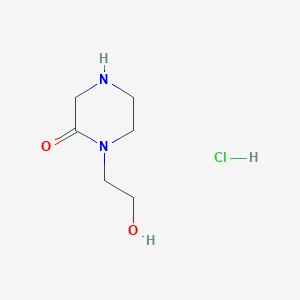
![N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2582326.png)
![3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2582327.png)
![3-isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582328.png)
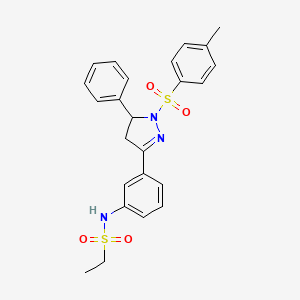
![methyl 11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B2582332.png)
![methyl (2Z)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-enoate](/img/structure/B2582333.png)
